3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure features a 2-fluorophenyl group at the 3-position and a 2-methoxyphenyl-substituted allylidene moiety at the 4-amino position. The fluorine atom and methoxy group introduce electron-withdrawing and electron-donating effects, respectively, which influence electronic distribution, solubility, and intermolecular interactions. Triazole-thiones are known for their biological activities, including antifungal, anticancer, and plant growth-regulating properties .
Properties
CAS No. |
677305-82-7 |
|---|---|
Molecular Formula |
C18H15FN4OS |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15FN4OS/c1-24-16-11-5-2-7-13(16)8-6-12-20-23-17(21-22-18(23)25)14-9-3-4-10-15(14)19/h2-12H,1H3,(H,22,25)/b8-6+,20-12+ |
InChI Key |
QJLOLJHHESSHRI-HOGMWEGNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A widely adopted method involves the cyclization of acyl/aroyl thiosemicarbazides under alkaline conditions. For instance, 3-(2-fluorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione —the intermediate for the target compound—is synthesized via a one-pot, two-step protocol.
-
Step 1 : Substituted hydrazides react with aryl isothiocyanates in ethanol to form thiosemicarbazides.
-
Step 2 : Refluxing the intermediate in 4N NaOH induces cyclization, yielding the triazole-thione core. This method achieves yields of 59–86% and reduces solvent waste compared to traditional approaches.
| Starting Material | Reaction Conditions | Yield (%) |
|---|---|---|
| 4-(Benzoylamino)benzoic hydrazide | Ethanol, NaOH reflux | 59–86 |
| Aldehyde | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 2-Methoxycinnamaldehyde | Ethanol | HCl | 45–97 |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the C=N bond. The trans conformation of the allylidene group is favored, as observed in crystallographic studies.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Recrystallization : Ethanol is the preferred solvent for recrystallizing the final compound, achieving purity >95%.
-
Chromatography : For nitro-substituted derivatives, silica gel column chromatography is necessary to remove excess aldehyde.
Spectroscopic Characterization
The target compound’s structure is confirmed via:
-
FTIR : Bands at 1170–1180 cm⁻¹ (C=S stretch), 1608–1614 cm⁻¹ (C=N/C=C), and 3196–3228 cm⁻¹ (N-H).
-
1H NMR : Aromatic protons resonate at δ 6.8–7.9 ppm, while the allylidene CH=N proton appears as a singlet near δ 8.2 ppm.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Thiosemicarbazide Cyclization | High yield (86%), eco-friendly | Long reaction time (6 hours) |
| Microwave-Assisted | Rapid (minutes), high purity | Specialized equipment required |
| Schiff Base Condensation | Versatile for substituent variation | Nitro-substituents complicate purification |
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or organometallic reagents for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Aromatics: Formed through substitution reactions.
Scientific Research Applications
Antimicrobial Activity
- Mechanism of Action : The 1,2,4-triazole core is known for its ability to interact with biological targets, including enzymes and receptors involved in microbial growth and survival. Studies have shown that derivatives of 1,2,4-triazoles possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
-
Case Studies :
- A study evaluated various triazole derivatives for their antimicrobial efficacy against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that compounds with specific substituents on the triazole ring exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL, demonstrating promising antibacterial activity .
- Another research highlighted the synthesis of ciprofloxacin derivatives incorporating triazole moieties, which showed enhanced antibacterial activity compared to their parent compounds. These hybrids were particularly effective against biofilm-forming bacteria .
Anticancer Potential
- Cytotoxicity Studies : Research has indicated that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
-
Case Studies :
- In one investigation, triazole-thione derivatives were tested against various cancer cell lines, revealing IC50 values that suggest significant growth inhibition at low concentrations . The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl rings could enhance cytotoxicity.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Triazoles have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profiles of triazole derivatives. Variations in substituents on the triazole ring significantly influence biological activity:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) can enhance antimicrobial potency by increasing the compound's reactivity with biological targets.
- Hybridization : Combining triazoles with other pharmacophores has been shown to produce compounds with synergistic effects, enhancing overall efficacy .
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Triazole-thione derivatives differ primarily in their substituents, which dictate their physicochemical and biological properties. Key structural analogs include:
*Calculated using PubChem’s molecular weight calculator.
Spectroscopic and Crystallographic Properties
- IR/NMR : The target compound’s methoxy group would show a C-O stretch at ~1250 cm⁻¹ (IR) and a singlet at δ 3.8–4.0 ppm (¹H NMR) . Fluorine atoms typically cause deshielding in adjacent protons .
- Crystallography : Compounds with methoxy or hydroxy groups (e.g., ) form centrosymmetric dimers via N-H···S hydrogen bonds (bond length ~2.8 Å) . The target compound may adopt similar packing, enhancing thermal stability.
Electronic and Thermodynamic Properties
- HOMO-LUMO Gap: Fluorine and methoxy substituents lower the energy gap, increasing reactivity.
- Thermal Stability : Methoxy-substituted compounds () exhibit higher melting points (~200°C) compared to alkyl-substituted analogs (~180°C) due to hydrogen bonding .
Key Research Findings
Substituent Effects : Electron-withdrawing groups (F, Cl) enhance stability and bioactivity, while electron-donating groups (OCH₃) improve solubility .
Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 70% without compromising yield .
Crystallography : Hydrogen-bonded dimers are common in triazole-thiones, influencing material properties and drug formulation .
Biological Potency : Fluorine at the ortho position (target compound) may offer superior antifungal activity compared to para-substituted analogs .
Biological Activity
The compound 3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H15FN4OS
- Molecular Weight : 350.43 g/mol
- CAS Number : 478256-17-6
The structure contains a triazole ring fused with a thione group and substituted phenyl groups, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular, the compound under study has shown promising results against various bacterial strains.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 31.25 - 62.5 |
| Staphylococcus aureus | 31.25 - 62.5 |
| Pseudomonas aeruginosa | 62.5 |
| Candida albicans | 62.5 |
These results demonstrate that the compound exhibits antimicrobial activity comparable to established antibiotics .
Anticancer Activity
The anticancer potential of triazole derivatives has also been extensively studied. The compound was evaluated for its antiproliferative effects against cancer cell lines such as MCF-7 and MDA-MB-231.
Antiproliferative Effects
In vitro studies using the MTT assay revealed that the compound significantly inhibited cell proliferation in both breast cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| MDA-MB-231 | 12.5 |
These findings suggest that the compound may serve as a potential lead in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known to inhibit enzymes involved in cell wall synthesis and metabolic pathways in bacteria and cancer cells.
Enzyme Inhibition Studies
Inhibition assays have shown that the compound affects key enzymes such as:
- FabH (β-Ketoacyl–acyl carrier protein synthase III): Essential for fatty acid biosynthesis in bacteria.
- Alkaline Phosphatases : Implicated in various physiological processes and cancer progression.
Inhibition of these enzymes correlates with the observed antimicrobial and anticancer activities .
Case Studies
Several studies have highlighted the efficacy of similar triazole derivatives:
- Study on Antimicrobial Activity : A study evaluated various triazole derivatives against common pathogens, confirming that modifications to the phenyl groups significantly enhanced antimicrobial potency .
- Anticancer Evaluation : Research focused on triazole derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. Spectroscopy :
Q. Crystallography :
- Single-crystal XRD : Resolves molecular geometry, dihedral angles (e.g., triazole vs. aryl ring planarity), and hydrogen-bonding networks .
- Software : SHELX for structure refinement and Mercury for visualization/packing analysis .
Advanced: How can crystallographic data resolve conformational ambiguities in this compound?
X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions:
- Dihedral angles : Quantify non-planarity between triazole and aryl rings (e.g., 36.85° in one molecule vs. 7.81° in another, indicating conformational flexibility) .
- Hydrogen bonding : N–H⋯S and C–H⋯π interactions stabilize crystal packing .
- Validation : Tools like PLATON check for errors in symmetry or displacement parameters.
Example : In asymmetric units, trans configurations of allylidene groups are confirmed via C=C and N=C bond geometries .
Advanced: What computational methods complement experimental data for electronic structure analysis?
- DFT calculations : Predict optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces, correlating with XRD data .
- Molecular docking : Screens potential biological targets (e.g., enzymes) by simulating ligand-receptor interactions .
- Software : Gaussian or ORCA for DFT; AutoDock for docking studies.
Note : Discrepancies between computed and experimental structures (e.g., bond lengths) may arise from crystal packing forces absent in gas-phase models .
Basic: How are biological activities of such triazole derivatives evaluated?
- Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
- Structure-activity relationships (SAR) : Fluorine and methoxy groups enhance lipophilicity and membrane penetration .
Advanced: How to address contradictions in reported bioactivity data for similar compounds?
- Control experiments : Verify compound purity via HPLC or elemental analysis.
- Standardized protocols : Use consistent cell lines, solvent controls, and incubation times.
- Meta-analysis : Compare crystallographic data (e.g., tautomeric forms) to rule out structural variability .
Example : Disparate antimicrobial results may stem from differences in bacterial strains or triazole ring substitution patterns .
Advanced: What strategies optimize crystallization for challenging triazole derivatives?
- Solvent selection : Mixed solvents (e.g., acetone-DMF) improve crystal growth .
- Temperature gradients : Slow cooling from reflux prevents amorphous precipitation.
- Additives : Trace acids (e.g., H₂SO₄) promote Schiff base formation and crystallization .
Case study : Ethanol recrystallization of 4-fluorobenzylidene derivatives yields diffraction-quality crystals .
Basic: What are the common synthetic byproducts, and how are they characterized?
- Byproducts : Unreacted aldehydes, dimerized triazoles, or oxidized thiones.
- Detection : TLC monitors reaction progress; LC-MS identifies byproduct masses.
- Mitigation : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates pure products .
Advanced: How do substituents (e.g., 2-fluorophenyl vs. 2-methoxyphenyl) affect electronic properties?
- Electron-withdrawing groups (F) : Increase electrophilicity of the triazole ring, enhancing reactivity in nucleophilic substitutions.
- Electron-donating groups (OCH₃) : Stabilize charge-transfer interactions, altering UV-Vis absorption spectra .
- Hammett constants : Quantify substituent effects on reaction rates or pKa values .
Advanced: What are best practices for validating crystallographic models?
- R factors : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-resolution data .
- ADP checks : Anisotropic displacement parameters (ADPs) should align with thermal motion trends.
- Twinned data : Use CELL_NOW to deconvolute overlapping reflections in twinned crystals .
Reference : SHELXL refinement and CIF validation via checkCIF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
